molecular formula C14H15NO2 B13993510 (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

Cat. No.: B13993510
M. Wt: 229.27 g/mol
InChI Key: VGGPAIUIZHYAIQ-ZDUSSCGKSA-N
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Description

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a β-amino acid derivative characterized by a naphthalene-2-ylmethyl substituent at the C2 position and an amino group at the C3 position of the propanoic acid backbone. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol) .

Key physicochemical properties include:

  • Storage: Requires protection from light and inert atmosphere .
  • Hazards: Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Thermal stability: Decomposes at 280–285°C, similar to other β-amino acid derivatives .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

VGGPAIUIZHYAIQ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Nickel Complexes

A prominent method for preparing (S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid analogs involves asymmetric synthesis using chiral nickel complexes as catalysts or intermediates. This approach was demonstrated in the synthesis of related amino acids such as (S)-2-amino-3-(1-naphthyl)propanoic acid, which shares structural similarity.

  • Key Features:

    • Use of a regeneratable chiral auxiliary, specifically (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB), which directs stereoselectivity.
    • Formation of a Schiff base intermediate complexed with nickel, enabling high enantioselectivity.
    • Characterization of intermediates and final products by 1H and 13C NMR spectroscopy, circular dichroism, and X-ray crystallography to confirm stereochemistry and purity.
  • Outcome:

    • High enantiomeric excess and yield were achieved.
    • The method is environmentally friendly and allows for the regeneration of the chiral auxiliary.
  • Reference Data:

Parameter Value/Description
Chiral Auxiliary (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB)
Metal Catalyst Nickel complex
Characterization Techniques 1H NMR, 13C NMR, Circular Dichroism, X-ray crystallography
Enantiomeric Excess (ee) High (typically >90%)
Yield Preparative scale with good yields

This method is detailed in the work by Popkov et al. (2005), which provides comprehensive spectral data and crystal structures validating the synthesis route.

Catalytic 1,3-Nitrogen Migration from Azanyl Esters

Another innovative approach involves the stereocontrolled 1,3-nitrogen migration catalyzed by iron complexes, starting from azanyl esters derived from carboxylic acids.

  • Synthetic Route:

    • Preparation of azanyl esters by coupling 2-(naphthalen-2-yl)propanoic acid with N-Boc-protected hydroxylamine using dicyclohexylcarbodiimide (DCC).
    • Catalytic 1,3-nitrogen migration facilitated by a chiral iron catalyst ((R,R)-FeBIPF2).
    • Reaction conditions optimized with temperature control (-50 °C) and base equivalents (2.0 equivalents of TMP) to maximize yield and enantiomeric excess.
  • Results:

    • NMR yield up to 98%.
    • Enantiomeric excess up to 98% ee.
    • The method allows for the synthesis of enantiomerically enriched amino acids with high stereocontrol.
  • Optimization Table (Excerpt):

Entry TMP Equivalents Temperature (°C) NMR Yield (%) Enantiomeric Excess (ee, %)
7 1.0 -30 93 96
8 2.0 -50 98 98

This method is described in detail in the Thieme publication on amino acid synthesis by 1,3-nitrogen migration.

Boc-Protected Intermediate Synthesis

The preparation of the Boc-protected derivative, (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, is commonly used as an intermediate or protected form for further synthetic transformations.

  • Synthesis Details:

    • The compound is synthesized by introducing the tert-butoxycarbonyl (Boc) protecting group on the amino function.
    • The starting material is racemic or enantiomerically enriched 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid.
    • Standard Boc protection protocols involve reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Characteristics:

    • Molecular formula: C19H23NO4.
    • Molecular weight: 329.4 g/mol.
    • The Boc-protected amino acid is stable and suitable for peptide synthesis or further chemical modifications.
  • Structural Identifiers:

Identifier Type Value
IUPAC Name 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid
SMILES CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
PubChem CID 45356718

These data are compiled from PubChem and provide a basis for synthetic planning and characterization.

General Synthetic Procedures Involving Acylation

In some derivative syntheses related to (S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, acylation reactions are used to modify the amino acid or prepare analogs.

  • Typical Procedure:

    • Amino acid hydrochloride salts are treated with sodium hydroxide in aqueous solution at low temperature (0°C).
    • Acyl chlorides (e.g., substituted benzoyl chlorides) dissolved in acetone are added slowly.
    • The mixture is stirred at room temperature overnight.
    • After acidification and extraction, the product is purified by column chromatography or recrystallization.
  • Example:

    • Synthesis of 2-(4-chlorobenzamido)-3-(3,4-dihydronaphthalen-1-yl)propanoic acid as an analog.
    • Yields and purity confirmed by 1H NMR and mass spectrometry.

This procedure is adaptable for the preparation of various derivatives and was reported in the context of pharmacologically active compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/ee Notes Reference
Asymmetric synthesis via chiral nickel complex Chiral auxiliary BPB, nickel, Schiff base formation High yield, >90% ee Environmentally friendly, regeneratable auxiliary
Catalytic 1,3-nitrogen migration Azanyl esters, (R,R)-FeBIPF2 catalyst, TMP base, low temp (-50 °C) 98% yield, 98% ee High stereocontrol, optimized conditions
Boc-protected intermediate synthesis Boc2O, base, racemic or enantiomeric amino acid Not specified Stable intermediate for further synthesis
Acylation of amino acid hydrochlorides NaOH, acyl chloride, acetone, 0°C to RT Moderate to high yield Used for derivative synthesis

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.

Scientific Research Applications

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structure Key Features Biological Activity Synthesis Method Reference
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid C₂: Naphthalen-2-ylmethyl; C₃: NH₂ Bulky aromatic substituent, β-amino acid Not reported (inference: potential antimicrobial/neuroactive roles) Likely via amino acid precursors or Suzuki coupling (hypothetical)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) C₃: Dichlorophenol Chlorinated aromatic group; higher polarity Antimicrobial (E. coli, S. aureus) Marine actinomycete biosynthesis
2-(6-Ethyl-naphthalen-2-yl)propanoic acid Direct naphthyl attachment at C₂ No methylene spacer; higher lipophilicity Not reported (pharmacophore for NSAIDs) Suzuki coupling, alkene reduction
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₃: 3-Nitrophenyl Electron-withdrawing nitro group Research chemical (no activity specified) Custom synthesis via chiral resolution
BMAA (2-Amino-3-(methylamino)propanoic acid) C₃: Methylamino Neurotoxic excitatory amino acid Linked to neurodegenerative diseases Natural product (cycads)
(2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-yl-propanoic acid C₂: OH; C₃: Naphthyl Hydroxy group enhances H-bonding Not reported (structural analog) Custom synthesis

Key Comparisons

Structural Differences: Aromatic Substituents: The naphthalen-2-ylmethyl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler phenyl (e.g., compound 1 in ) or nitrophenyl (e.g., ) derivatives. This may enhance membrane permeability but reduce solubility.

Synthetic Routes: The target compound’s synthesis may parallel methods for β-amino acids, such as coupling naphthalen-2-ylmethyl precursors with amino acid backbones (e.g., via reductive amination or Suzuki reactions) . In contrast, chlorinated phenylpropanoic acids are biosynthesized by marine actinomycetes , while BMAA is a natural neurotoxin .

Biological Activity: Antimicrobial Potential: Chlorinated phenylpropanoic acids (e.g., compound 1 ) inhibit E. coli and S. aureus, suggesting that the target compound’s naphthyl group—with similar hydrophobicity—might interact with bacterial membranes. Neuroactivity: BMAA’s neurotoxicity arises from its structural mimicry of glutamate . The target compound’s naphthylmethyl group could modulate CNS penetration, though its blood-brain barrier permeability remains untested.

Physicochemical Properties: Thermal Stability: All compounds in decompose near 280°C , indicating shared thermal instability among β-amino acids. Hazard Profile: The target compound’s toxicity profile (H302, H315 ) is less severe than BMAA’s neurotoxicity but more hazardous than non-reactive analogs like 3-phenylpropanoic acid .

Biological Activity

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a non-proteinogenic amino acid derivative notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C14H15NO2C_{14}H_{15}NO_2 and a molecular weight of 229.28 g/mol, features a naphthalene ring that contributes to its hydrophobic properties and interactions with biological systems. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure includes a chiral center, which is crucial for its biological interactions. The presence of the naphthalene moiety enhances its ability to interact with various biomolecules, making it an interesting subject for pharmacological studies.

Table 1: Structural Properties of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic Acid

PropertyValue
Molecular FormulaC14H15NO2C_{14}H_{15}NO_2
Molecular Weight229.28 g/mol
SolubilitySoluble in various solvents
Chiral CenterYes

Biological Activity

The biological activity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is primarily attributed to its structural similarity to natural amino acids. Research indicates that this compound may exhibit several key activities:

  • Antioxidant Activity : The naphthalene structure may contribute to its ability to scavenge free radicals.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties.
  • Neuroprotective Effects : Its structural analogs have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various naphthalene derivatives, including (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of effectiveness against different strains.

Neuroprotective Studies

Research has indicated that compounds similar to (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can modulate pathways involved in neurodegeneration. For instance, derivatives have been shown to reduce amyloid-beta levels in cellular models, suggesting potential applications in Alzheimer's disease therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulation of amyloid-beta processing

The mechanism by which (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid exerts its biological effects is not fully elucidated but likely involves:

  • Hydrophobic Interactions : The naphthalene ring facilitates π-π stacking interactions with aromatic residues in proteins.
  • Hydrogen Bonding : The amino and carboxylic groups can form hydrogen bonds, influencing enzyme activity and receptor interactions.

These interactions are critical for modulating biological processes and could lead to therapeutic applications in drug development.

Future Directions

Given the promising biological activities associated with (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, further research is warranted to explore its full potential. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To better understand the pathways influenced by this compound.
  • Synthetic Modifications : To enhance its biological activity or selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves reductive amination or nucleophilic substitution. For example, naphthalen-2-ylmethyl halides can react with protected amino acid precursors under basic conditions. Critical steps include:

  • Reduction : Use NaBH3_3CN in MeOH at 0°C–RT for 24 hours to stabilize intermediates (yield: 85–90%) .
  • Hydrolysis : Reflux with concentrated HCl (8 hours, 70–75% yield) to deprotect the amino acid .
  • Optimization : Adjust solvent polarity (e.g., EtOH vs. MeOH) and monitor reaction progress via TLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm stereochemistry and naphthyl substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 268.12) .
  • X-ray Crystallography : Resolves absolute configuration using single crystals grown in polar aprotic solvents .

Q. How does the naphthyl group influence the compound’s solubility and reactivity in biological assays?

  • Methodological Answer : The hydrophobic naphthyl group reduces aqueous solubility but enhances membrane permeability. To mitigate this:

  • Use DMSO for stock solutions (≤5% v/v in assays).
  • Assess solubility via dynamic light scattering (DLS) in buffer systems .
  • Monitor aggregation effects using fluorescence quenching or microscopy .

Advanced Research Questions

Q. What strategies are recommended for improving the enantiomeric purity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ L-proline derivatives to induce stereoselectivity during alkylation .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) achieves >99% ee .

Q. How can computational modeling predict the binding affinity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid to enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to map naphthyl interactions in hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energies (ΔG < -8 kcal/mol suggests high affinity) .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Solvent Controls : Include DMSO at matching concentrations (≤0.1% v/v) .
  • Positive Controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption).
  • Metabolic Activity : Validate via ATP-based luminescence (CellTiter-Glo) and lactate dehydrogenase (LDH) release .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to reduce variability .
  • Dose-Response Curves : Compare IC50_{50} values across ≥3 independent replicates.
  • Orthogonal Assays : Validate findings via SPR (binding affinity) and qRT-PCR (target gene expression) .

Q. What synthetic modifications can enhance the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • Deuterium Labeling : Replace labile α-hydrogens with deuterium to slow CYP450-mediated oxidation .
  • PEGylation : Attach polyethylene glycol (PEG) to the carboxyl group to reduce renal clearance .
  • Prodrug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections .

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